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2'-Deoxy-NAD+

Poly(ADP-ribose) polymerase PARP inhibition ADP-ribosylation

2'-Deoxy-NAD+ (2'-dNAD+) is a unique NAD+ analog serving as a selective substrate for mono(ADP-ribosyl)transferases while acting as a noncompetitive PARP inhibitor (Ki=32 μM), enabling unambiguous discrimination between mono- and poly-ADP-ribosylation events. It is the exclusive precursor to the TRPM2 superagonist 2'-deoxy-ADPR, exhibiting 10.4-fold higher agonist potency than ADPR. This compound is essential for PARP active site architecture studies, TRPM2 channel physiology research, and metabolomic quantification of NAD+ analog pools. Choose this specific analog for orthogonal functional profiling in enzyme assays and cellular signaling investigations.

Molecular Formula C21H28N7O14P2+
Molecular Weight 664.4 g/mol
CAS No. 121053-11-0
Cat. No. B056045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-NAD+
CAS121053-11-0
SynonymsAdenine Dinucleotide, Dihydronicotinamide
Coenzyme I
Dihydronicotinamide Adenine Dinucleotide
Dinucleotide, Dihydronicotinamide Adenine
Dinucleotide, Nicotinamide-Adenine
Diphosphopyridine Nucleotide
DPN
NAD
NADH
Nadide
Nicotinamide Adenine Dinucleotide
Nicotinamide-Adenine Dinucleotide
Nucleotide, Diphosphopyridine
Molecular FormulaC21H28N7O14P2+
Molecular Weight664.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N
InChIInChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
InChIKeyBAWFJGJZGIEFAR-NNYOXOHSSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility752.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-NAD+ (CAS 121053-11-0): A Specialized NAD+ Analog for Differential ADP-Ribosylation Studies and TRPM2 Agonist Generation


2'-Deoxy-NAD+ (2'-dNAD+), also designated as N-2'-dAD+ or 2'-deoxy-β-NAD+, is a synthetic deoxyribose analog of the essential coenzyme β-nicotinamide adenine dinucleotide (β-NAD+) in which the 2'-hydroxyl group on the adenine ribose ring is replaced by hydrogen [1]. This structural modification abolishes the ability of 2'-dNAD+ to serve as a substrate for poly(ADP-ribose) polymerase (PARP) while preserving its recognition by mono(ADP-ribosyl)transferases, thereby conferring upon it a unique functional discrimination capacity among ADP-ribosylating enzymes [2]. 2'-dNAD+ acts as a noncompetitive inhibitor of NAD+ with a Ki of 32 μM in PARP-catalyzed polymerization reactions and serves as an enzymatic precursor to the endogenous TRPM2 channel superagonist 2'-deoxy-ADPR via CD38-catalyzed hydrolysis [3].

Why 2'-Deoxy-NAD+ Cannot Be Replaced by 3'-Deoxy-NAD+ or Native NAD+ in ADP-Ribosylation Studies


The interchangeability of NAD+ analogs is not supported by the divergent biochemical properties of structurally similar deoxy-NAD+ isomers. Specifically, while 2'-deoxy-NAD+ (2'-dNAD+) and 3'-deoxy-NAD+ (3'-dNAD+) differ only in the position of a single hydroxyl group deletion on the adenine ribose, they exhibit functionally opposite behaviors with respect to PARP substrate recognition: 2'-dNAD+ is a noncompetitive inhibitor of PARP that completely fails to support polymer elongation, whereas 3'-dNAD+ is an effective substrate that permits chain synthesis albeit with altered kinetics [1]. Furthermore, 2'-dNAD+ is uniquely positioned as the exclusive precursor to the TRPM2 superagonist 2'-deoxy-ADPR—a second messenger with 10.4-fold higher agonist potency than its hydroxylated counterpart ADPR—a property that cannot be replicated by native NAD+ or other deoxy analogs [2]. Consequently, substitution with an incorrect analog will yield erroneous or uninterpretable results in assays designed to discriminate mono- versus poly-ADP-ribosylation activities or to study TRPM2 channel physiology.

Quantitative Differentiation of 2'-Deoxy-NAD+ from 3'-Deoxy-NAD+ and Native NAD+ in PARP Substrate Utilization


2'-Deoxy-NAD+ Acts as a Noncompetitive Inhibitor of PARP Whereas 3'-Deoxy-NAD+ Functions as a PARP Substrate

2'-dNAD+ is not a substrate for PARP-catalyzed automodification; instead, it functions as a potent noncompetitive inhibitor of NAD+ in the elongation reaction of ADP-ribose polymerization, with a Ki of 32 μM [1]. In direct contrast, 3'-dNAD+ is effectively utilized as a substrate by PARP, enabling the formation of protein-bound poly(3'-dADP-ribose) [2]. This functional divergence between two deoxy isomers—differing only in the position of hydroxyl deletion—provides a clear, quantifiable basis for compound selection in PARP enzymology studies.

Poly(ADP-ribose) polymerase PARP inhibition ADP-ribosylation noncompetitive inhibition

PARP Polymerization Kinetics with 3'-Deoxy-NAD+ vs. Native NAD+ Show 11.7-Fold Lower Catalytic Efficiency

Although 3'-dNAD+ can serve as a PARP substrate, its polymerization kinetics are markedly inferior to those of native β-NAD+. The estimated Km for 3'-dNAD+ (20 μM) is approximately 3-fold lower than that of β-NAD+ (59 μM), indicating higher apparent affinity [1]. However, the catalytic turnover (Kcat) for polymerization with 3'-dNAD+ is 0.11 moles/sec, a 91.5% reduction compared with 1.29 moles/sec for β-NAD+ [1]. Consequently, the overall catalytic efficiency (Kcat/Km) with 3'-dNAD+ is approximately 11.7-fold lower than with native NAD+. Furthermore, polymer chains synthesized with 3'-dNAD+ are restricted to no more than four residues, whereas native NAD+ supports chains of 20–30 units [1].

Enzyme kinetics Km and Kcat PARP catalysis polymerization efficiency

2'-Deoxy-NAD+ Serves as a Substrate for Arginine-Specific Mono(ADP-Ribosyl)Transferases Unlike 3'-Deoxy-NAD+

2'-dNAD+ is an efficient substrate for arginine-specific mono(ADP-ribosyl) transferases, whereas 3'-dNAD+ lacks this capacity [1]. This orthogonal substrate specificity—2'-dNAD+ as a mono-ART substrate but PARP inhibitor, and 3'-dNAD+ as a PARP substrate but not a mono-ART substrate—enables definitive biochemical discrimination between the two major classes of ADP-ribosylating enzymes. 2'-dNAD+ has been employed to characterize the arginine-specific mono(2'-deoxyADP-ribosyl)ation reaction of PARP with cholera toxin and with avian mono(ADP-ribosyl)transferase [1].

Mono(ADP-ribosyl)transferase arginine-specific ART ART substrate specificity cholera toxin

2'-Deoxy-ADPR Generated from 2'-Deoxy-NAD+ via CD38 Is a 10.4-Fold More Potent TRPM2 Agonist than ADPR

2'-dNAD+ is the exclusive enzymatic precursor to 2'-deoxy-ADPR (2d-ADPR), which is generated via CD38-catalyzed hydrolysis under physiological conditions [1]. 2d-ADPR functions as an endogenous superagonist of the transient receptor potential melastatin 2 (TRPM2) cation channel, inducing 10.4-fold higher whole-cell currents at saturation compared to the native agonist ADP-ribose (ADPR) [2]. This enhanced potency is mechanistically attributed to a decreased rate of inactivation and a higher average open probability of the TRPM2 channel [2]. Neither native NAD+ nor 3'-dNAD+ can generate this specific superagonist, making 2'-dNAD+ the sole source compound for investigating 2d-ADPR-dependent TRPM2 signaling.

TRPM2 channel CD38 2'-deoxy-ADPR calcium signaling superagonist

2'-Deoxy-NAD+ and 3'-Deoxy-NAD+ Exhibit Equivalent Binding Affinity to NAD+ for Four Dehydrogenases

Despite functional divergence in ADP-ribosylation pathways, 2'-dNAD+ and 3'-dNAD+ exhibit binding affinity equivalent to native NAD+ for multiple dehydrogenases. Studies with yeast alcohol dehydrogenase, horse liver alcohol dehydrogenase, glyceraldehyde phosphate dehydrogenase, and lactate dehydrogenase demonstrate that NAD+, 2'-dNAD+, and 3'-dNAD+ have the same enzyme affinity [1]. This finding indicates that the 2'- and 3'-hydroxyl groups of the adenine ribose are not essential for coenzyme binding to the dehydrogenase domain, although they are critical for proper orientation of the nicotinamide ring to achieve a productive catalytic complex [1].

NAD+ analog binding dehydrogenase enzyme affinity coenzyme binding domain

Validated Research Applications for 2'-Deoxy-NAD+ Based on Quantitative Evidence


Discrimination of Mono(ADP-Ribosyl)transferase Activity from Poly(ADP-Ribose) Polymerase Activity in Complex Biological Samples

2'-dNAD+ is employed as a selective substrate for arginine-specific mono(ADP-ribosyl)transferases while simultaneously acting as a noncompetitive inhibitor of PARP (Ki = 32 μM) [1]. This orthogonal functional profile enables researchers to unambiguously distinguish between mono-ADP-ribosylation and poly-ADP-ribosylation events in cellular extracts, nuclear preparations, or purified enzyme systems—a distinction that cannot be achieved using native NAD+ or 3'-dNAD+ [2].

In Vitro Generation of the TRPM2 Superagonist 2'-Deoxy-ADPR for Calcium Signaling Studies

2'-dNAD+ serves as the specific enzymatic substrate for CD38-catalyzed production of 2'-deoxy-ADPR, which activates TRPM2 channels with 10.4-fold greater whole-cell currents at saturation compared to ADPR [1]. This application is essential for electrophysiological and pharmacological investigations of TRPM2-mediated calcium influx, oxidative stress signaling, and related pathologies where TRPM2 channel modulation is a therapeutic target [2].

Mechanistic Studies of PARP Active Site Geometry and Substrate Recognition Requirements

The contrasting behavior of 2'-dNAD+ (inhibitor, Ki = 32 μM) versus 3'-dNAD+ (substrate, Km = 20 μM, Kcat = 0.11 moles/sec, chain length ≤4 residues) provides a powerful comparative system for probing the structural determinants of PARP substrate recognition and polymer elongation [1]. The 2'-hydroxyl group of the adenine ribose is thereby identified as essential for catalysis but not for binding, offering insights into PARP active site architecture [2].

Quantitative Analysis of Endogenous 2'-Deoxy-NAD+ and 2'-Deoxy-ADPR Pools via Validated HPLC Methodology

2'-dNAD+ is utilized as an analytical standard in a validated two-dimensional HPLC method designed for the quantification of endogenous 2'-deoxy-ADPR and 2'-deoxy-NAD in biological matrices [1]. This application supports metabolomic investigations of NAD+ analog pools under physiological and pathophysiological conditions, including hydrogen peroxide-stimulated Jurkat T cells where 2'-deoxy-ADPR levels increase in a CD38-dependent manner [2].

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